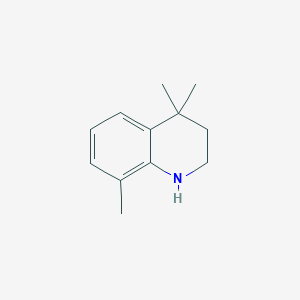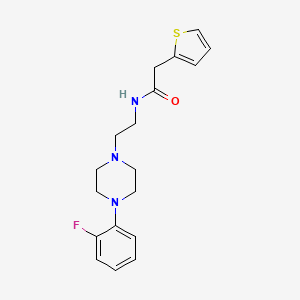
2,2,3,3-Tetramethylcyclopropanecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2,2,3,3-Tetramethylcyclopropanecarboxaldehyde and its analogues have been utilized in various chemical syntheses. For instance, they have been successfully cyclized via Huisgen-type [3+2] cycloaddition to tetracyclic platinum-carbene complexes. This process, which includes subsequent hydration, results in the production of tricyclic products with high yields and excellent stereoselectivities. Such methods have been applied to the synthesis of complex molecules like faveline (Oh, Lee, & Hong, 2010).
Asymmetric Synthesis
The compound has found application in asymmetric synthesis. For example, benzaldehyde has been asymmetrically trimethylsilylcyanated using chiral (salen)Ti(IV) catalysts derived from (R)- and (S)-4-hydroxy-5-formyl[2.2]paracyclophane and various diamines. This process achieved a maximum enantiomeric excess of 84% at −78°C, showcasing its potential in producing chiral compounds (Belokon’ et al., 1997).
Catalysis
In catalysis, 2,2,3,3-Tetramethylcyclopropanecarboxaldehyde derivatives are used in reactions involving aminocyclopropanes with both enol ethers and aldehydes. Utilizing a Cu catalyst and a commercially available bisoxazoline ligand, this method gives access to enantio-enriched nitrogen building blocks crucial for the synthesis of bioactive compounds (de Nanteuil, Serrano, Perrotta, & Waser, 2014).
Metal-Organic Frameworks
2,2,3,3-Tetramethylcyclopropanecarboxaldehyde-related compounds have been used in developing metal-organic frameworks. For instance, treatment of selected aldehydes and ketones with cyanotrimethylsilane in the presence of a specific microporous metal-organic framework leads to rapid conversion to cyanosilylated products, showcasing the framework's potential in catalysis (Horike, Dincǎ, Tamaki, & Long, 2008).
Green Chemistry
In the context of green chemistry, derivatives of this compound have been used in environmentally friendly synthesis methods. For example, indoles and benzaldehyde derivatives undergo an efficient one-pot smooth condensation and atmospheric-pressure aerobic dehydrogenation to afford oxidized bis(indol-3-yl)methanes (Silveira, Mendes, Villetti, Back, & Kaufman, 2012).
Eigenschaften
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)6(5-9)8(7,3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBFNXYAKGOFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethylcyclopropanecarboxaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

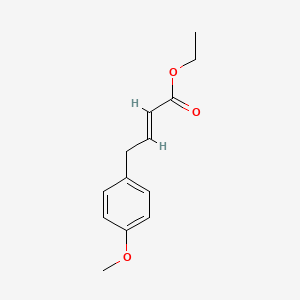

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)
![N-(2-ethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2972862.png)
![4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2972863.png)
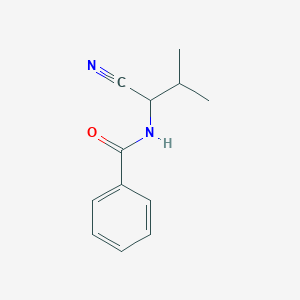

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2972872.png)
![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2972873.png)
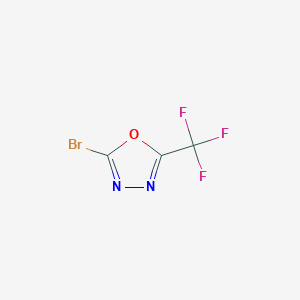
![N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B2972877.png)
![1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2972879.png)
